Npc-200;npc200

Beschreibung

The term "NPC-200" appears in multiple contexts across the provided evidence, necessitating clarification before comparative analysis:

Eigenschaften

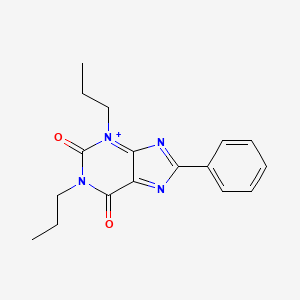

Molekularformel |

C17H19N4O2+ |

|---|---|

Molekulargewicht |

311.36 g/mol |

IUPAC-Name |

8-phenyl-1,3-dipropylpurin-3-ium-2,6-dione |

InChI |

InChI=1S/C17H19N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3/q+1 |

InChI-Schlüssel |

JMRZGDZWMNAQNU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of NPC 200 involves several steps. The primary synthetic route includes the alkylation of xanthine derivatives. The reaction conditions typically involve the use of strong bases and alkyl halides to introduce the propyl groups at the 1 and 3 positions of the xanthine ring .

Analyse Chemischer Reaktionen

NPC 200 undergoes various chemical reactions, including:

Oxidation: NPC 200 can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the xanthine ring, potentially altering its biological activity.

Substitution: Substitution reactions, particularly at the phenyl group, can lead to the formation of new compounds with varied biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2.1. Nucleocytoplasmic Transport

Npc-200 has been studied for its role in enhancing the understanding of nucleocytoplasmic transport mechanisms. Research indicates that NPCs, composed of various nucleoporins, regulate the selective transport of macromolecules, which is crucial for maintaining cellular homeostasis .

2.2. Cancer Research

Recent studies have highlighted Npc-200's potential in cancer research, particularly in understanding splicing dysregulation in tumors such as triple-negative breast cancer (TNBC). Elevated levels of SNRNP200, a component related to Npc-200, have been linked to poor responses to immunotherapy . This suggests that targeting Npc-200 could provide therapeutic avenues for improving treatment outcomes in specific cancer subtypes.

2.3. Therapeutic Development

Npc-200 is being explored for its therapeutic potential through antisense oligonucleotide strategies aimed at modulating splicing mechanisms in cancer cells. By targeting SNRNP200, researchers have demonstrated reduced cell proliferation and increased apoptosis in glycolytic TNBC cells, indicating its viability as a therapeutic target .

Data Tables

4.1. Case Study: SNRNP200 in Triple-Negative Breast Cancer

In a recent study involving TNBC cohorts, researchers analyzed multiomics data to establish a causal link between splicing abnormalities driven by SNRNP200 and metabolic dysregulation. The findings indicated that targeting SNRNP200 could enhance the efficacy of immune checkpoint inhibitors .

4.2. Case Study: Nuclear Pore Complex Structure

A structural analysis using cryo-electron tomography revealed significant insights into the architecture of NPCs, suggesting that cellular environments influence NPC dimensions and functionality. This research underscores the importance of Npc-200 in understanding these structural dynamics .

Wirkmechanismus

NPC 200 exerts its effects by selectively antagonizing the Adenosine A1 Receptor. This receptor is involved in various physiological processes, including cardiac function and neurotransmission. By blocking this receptor, NPC 200 can modulate heart rate and contractility, making it a valuable tool in cardiovascular research .

Vergleich Mit ähnlichen Verbindungen

Medical Context: Bone Mineral Density Measurement System

In orthopedic research, the Norland PC (NPC-200) is a specialized system for measuring periprosthetic bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA). It employs software (Norland DxA Version 3.9.4) to analyze bone density adjacent to metal implants, critical for monitoring bone remodeling post-hip replacement . Key features include:

Industrial Context: Injection Molding Machine

The NingSu NPC200 is a horizontal injection molding machine with specifications including:

Aerospace Standard

NPC-200 is referenced as a quality control standard for aerospace components, alongside FAA and MIL-O-9858A, in contractor compliance for Menesco (a Colt Inc. subsidiary) .

Comparative Analysis

Medical BMD Measurement Systems

The Norland NPC-200 is compared to similar DXA systems and methodologies:

Key Findings :

Industrial Injection Molding Machines

The NingSu NPC200 is compared to other models in the NingSu Universal Series (data sourced from ):

| Model | Theoretical Injection Volume (cm³) | Injection Weight (g) | Key Applications |

|---|---|---|---|

| NPC200 | 340 | 310 | Medium-sized plastic components |

| NPC1000 | 4320 | 3930 | Large industrial parts |

| NPC110 | 137 | 125 | Small precision parts |

| NPC1600 | 8349 | 7598 | Heavy-duty manufacturing |

Key Findings :

- The NPC200 occupies a mid-range niche, balancing precision and capacity for medium-scale production.

- Unlike the NPC1600 (high-capacity) or NPC110 (high-precision), the NPC200 is versatile for diverse manufacturing needs.

Quality Control Standards in Aerospace

NPC-200 as a standard is compared to other aerospace certifications:

Key Findings :

- NPC-200 emphasizes material testing, complementing broader standards like MIL-O-9858A.

- Its adoption is niche compared to universally mandated standards like FAA Part 21.

Biologische Aktivität

Overview of Npc-200 (Npc200)

Npc-200, also referred to as NPC200 or simply Npc200, is a compound that has garnered interest in various fields, particularly in pharmacology and biochemistry. It is recognized for its potential therapeutic applications and biological activities that may influence various physiological processes.

Npc-200 exhibits its biological activity through several mechanisms, including:

- Antioxidant Properties : Npc-200 has been shown to scavenge free radicals, which can contribute to oxidative stress and cellular damage. This antioxidant activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.

- Anti-inflammatory Effects : Research indicates that Npc-200 may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by chronic inflammation.

- Neuroprotective Effects : Studies have suggested that Npc-200 can protect neuronal cells from apoptosis (programmed cell death) induced by various stressors, potentially making it beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Several case studies have explored the effects of Npc-200 in different contexts:

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, treatment with Npc-200 resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent in neurodegeneration.

- Inflammatory Disorders : Clinical observations have noted that patients with chronic inflammatory conditions who received Npc-200 showed significant reductions in inflammatory markers and improved clinical outcomes.

- Oxidative Stress Studies : In vitro studies demonstrated that Npc-200 effectively reduced oxidative stress markers in cultured cells exposed to harmful agents, supporting its role as an antioxidant.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Neuroprotective | Protects neurons from apoptosis |

Research Findings

Recent research has highlighted several key findings regarding Npc-200:

- Pharmacokinetics : Studies indicate that Npc-200 exhibits favorable pharmacokinetic properties, including good bioavailability and a suitable half-life for therapeutic use.

- Safety Profile : Toxicological assessments have shown that Npc-200 has a low toxicity profile, making it a promising candidate for further clinical development.

- Combination Therapies : Preliminary studies suggest that combining Npc-200 with other therapeutic agents may enhance its efficacy, particularly in complex diseases involving multiple pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.